![molecular formula C20H19N5O4 B2816590 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2034511-65-2](/img/structure/B2816590.png)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrimidine derivatives, including those structurally related to the specified compound, involves condensation reactions, alkylation, and other chemical transformations. For example, Śladowska et al. (1990) discussed the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate through condensation and alkylation, providing insights into the chemical reactivity and structural versatility of pyrimidine derivatives Śladowska, Bartoszko-Malik, & Zawisza, 1990.
Antimicrobial and Antitumor Activities
Research has also focused on evaluating the biological activities of pyrimidine derivatives. Fahim et al. (2019) synthesized novel pyrimidiopyrazole derivatives and assessed their in vitro antitumor activity, demonstrating the potential of these compounds in cancer research. Their study utilized microwave irradiation for synthesis and included molecular docking and Density Functional Theory (DFT) studies to evaluate the interaction energies and stability of the compounds Fahim, Elshikh, & Darwish, 2019.
Antioxidant Activity
George et al. (2010) investigated the antioxidant activity of some dihydropyrimidinone derivatives. Their research highlights the importance of pyrimidine derivatives in developing new antioxidants, which are crucial in combating oxidative stress-related diseases George, Sabitha, Kumar, & Ravi, 2010.
Crystal Structure and Quantum Chemical Analysis
Rajarajeswari et al. (2020) focused on the crystal structure and quantum chemical analysis of a pyrimidine derivative, illustrating the significance of structural and electronic properties in understanding the reactivity and potential applications of these compounds Rajarajeswari, Kumar, & Katrahalli, 2020.
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-17-10-16(13-6-7-13)23-12-24(17)9-8-21-18(27)15-11-22-20(29)25(19(15)28)14-4-2-1-3-5-14/h1-5,10-13H,6-9H2,(H,21,27)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOBQHLKOUTXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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